molecular formula C11H13NO3 B123680 N-Acetyl-4-ethoxybenzamide CAS No. 143827-56-9

N-Acetyl-4-ethoxybenzamide

Cat. No. B123680
M. Wt: 207.23 g/mol
InChI Key: IJEMSCSHIHYCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-4-ethoxybenzamide, also known as AEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.23 g/mol. In

Scientific Research Applications

N-Acetyl-4-ethoxybenzamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-Acetyl-4-ethoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, N-Acetyl-4-ethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-Acetyl-4-ethoxybenzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.

Mechanism Of Action

The exact mechanism of action of N-Acetyl-4-ethoxybenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-Acetyl-4-ethoxybenzamide has been shown to selectively inhibit the COX-2 isoform, which is primarily responsible for inflammation and pain.

Biochemical And Physiological Effects

N-Acetyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-Acetyl-4-ethoxybenzamide was found to significantly reduce paw edema and thermal hyperalgesia, which are indicators of inflammation and pain, respectively. N-Acetyl-4-ethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acetyl-4-ethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-Acetyl-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using N-Acetyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-Acetyl-4-ethoxybenzamide. One area of interest is the development of novel materials using N-Acetyl-4-ethoxybenzamide as a building block. Another area of interest is the optimization of N-Acetyl-4-ethoxybenzamide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-Acetyl-4-ethoxybenzamide and to identify potential therapeutic targets. Additionally, the use of N-Acetyl-4-ethoxybenzamide as a derivatizing agent for the analysis of amino acids and peptides may have applications in the field of proteomics.

Synthesis Methods

N-Acetyl-4-ethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-Acetyl-4-ethoxybenzamide.

properties

CAS RN

143827-56-9

Product Name

N-Acetyl-4-ethoxybenzamide

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-acetyl-4-ethoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

IJEMSCSHIHYCHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=O)C

Other CAS RN

143827-56-9

synonyms

Benzamide, N-acetyl-4-ethoxy- (9CI)

Origin of Product

United States

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